molecular formula C10H23NO B8523984 4-(2-Ethyl-butylamino)-butan-1-ol

4-(2-Ethyl-butylamino)-butan-1-ol

Cat. No.: B8523984
M. Wt: 173.30 g/mol
InChI Key: INLRSPQDNSVLPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Ethyl-butylamino)-butan-1-ol is a synthetic amino alcohol of interest in chemical and pharmaceutical research. Compounds in this class often serve as versatile intermediates in organic synthesis and possess surface-active properties. For instance, structurally similar amino alcohols like butan-1-ol are well-documented as co-surfactants in microemulsion systems, which are valuable for analytical techniques such as Microemulsion Electrokinetic Chromatography (MEEKC) . The structural motif of a branched alkyl chain (2-ethylbutyl) linked to a polar amino-alcohol group is characteristic of cationic amphiphiles. Research into cationic amphiphilic drugs (CADs) has shown that such structures can interact with biological membranes and enzymes like lysosomal phospholipase A2 (PLA2G15) . This interaction is a key area of study in investigating drug-induced phospholipidosis, making related amino alcohols valuable tools for probing lysosomal function and drug toxicity mechanisms . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H23NO

Molecular Weight

173.30 g/mol

IUPAC Name

4-(2-ethylbutylamino)butan-1-ol

InChI

InChI=1S/C10H23NO/c1-3-10(4-2)9-11-7-5-6-8-12/h10-12H,3-9H2,1-2H3

InChI Key

INLRSPQDNSVLPF-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)CNCCCCO

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Physical State Key Functional Groups Reference ID
4-(2-Ethyl-butylamino)-butan-1-ol 2-ethyl-butylamino C₁₀H₂₃NO 173.30 Not reported Tertiary amine, primary alcohol N/A
4-(Dimethylamino)butan-1-ol Dimethylamino C₆H₁₅NO 117.19 Liquid (Colorless) Tertiary amine, primary alcohol
4-((2-(2-Methoxyethoxy)ethyl)amino)-butan-1-ol 2-(2-Methoxyethoxy)ethylamino C₉H₂₁NO₃ 191.27 Not reported Ether, tertiary amine, primary alcohol
4-(Methylnitrosamino)-1-(3-pyridyl)butan-1-ol (NNAlF) Methylnitrosamino, 3-pyridyl C₁₀H₁₅N₃O₂ 209.25 Crystalline solid Nitrosamine, pyridine, alcohol
2-([1,1’-Biphenyl]-4-yl)-4-(piperidin-1-yl)butan-1-ol (1d) Biphenyl, piperidinyl C₂₁H₂₇NO 309.45 White solid Aromatic, cyclic amine, alcohol

Key Observations:

Substituent Effects on Lipophilicity: The 2-ethyl-butylamino group in the target compound increases lipophilicity compared to 4-(dimethylamino)butan-1-ol (logP ~1.2 estimated) due to its longer alkyl chain. This may enhance membrane permeability but reduce aqueous solubility. In contrast, 4-((2-(2-Methoxyethoxy)ethyl)amino)-butan-1-ol incorporates hydrophilic ether linkages, balancing lipophilicity and solubility .

The absence of a nitroso group in this compound likely reduces such risks. Aromatic derivatives (e.g., compound 1d) demonstrate Sigma-1 receptor antagonism, suggesting that aromaticity enhances target binding. The target compound’s aliphatic substituents may limit similar receptor interactions .

Synthesis and Characterization: 4-(Dimethylamino)butan-1-ol is synthesized via straightforward alkylation, while 1d requires coupling with biphenyl groups under controlled conditions (e.g., EtOAc/MeOH/Et₃N) . The target compound’s synthesis would likely involve reductive amination or nucleophilic substitution with 2-ethyl-butylamine.

Pharmacokinetic and Toxicological Profiles

Key Observations:

  • Carcinogenicity: NNAlF’s nitrosamine group underscores the importance of substituent choice in toxicity. The target compound’s aliphatic chain lacks such reactive moieties, suggesting a safer profile .
  • Therapeutic Potential: Piperidine- and biphenyl-substituted analogs (e.g., 1d) highlight the role of aromaticity in central nervous system targeting. The target compound’s branched alkyl group may favor peripheral activity .

Preparation Methods

Halogenated Precursor Synthesis

4-Bromo-1-butanol esters serve as critical intermediates. A scalable route involves reacting tetrahydrofuran (THF) with hydrogen bromide in acetic acid to yield 4-bromo-1-acetoxybutane (III) at 25°C for 2 hours. Vacuum distillation achieves >99% purity, with THF and acetic acid recovery (90% efficiency).

Amine Coupling

The bromoester undergoes nucleophilic substitution with 2-ethylbutylamine in dichloromethane (DCM) or acetonitrile at 0–30°C. Triethylamine (2.5 eq) neutralizes HBr, driving the reaction to completion in 5 hours. Post-reaction, aqueous workup and recrystallization in ethyl acetate yield 4-(2-ethyl-butylamino)-1-acetoxybutane (II) with 85–92% yield.

Key Data:

ParameterValueSource
Reaction Temp0–30°C
SolventDCM or Acetonitrile
Yield85–92%

Hydrolysis to Target Alcohol

The acetoxy intermediate undergoes alkaline hydrolysis (NaOH, 1:2 molar ratio) in methanol/water (3:1) at 25°C. Neutralization and extraction yield 4-(2-ethyl-butylamino)-butan-1-ol with 78–84% purity. GC-MS analysis confirms >99.5% purity after distillation.

Reductive Amination of 4-Oxo-1-butanol

Substrate Preparation

4-Oxo-1-butanol is synthesized via oxidation of 1,4-butanediol using pyridinium chlorochromate (PCC) in DCM (82% yield).

Reductive Coupling

A two-step process involves:

  • Imine Formation : 4-Oxo-1-butanol reacts with 2-ethylbutylamine in ethanol at 50°C (6 hours).

  • Reduction : Sodium borohydride (2 eq) in tetrahydrofuran (THF) at 0°C reduces the imine to the target amine. The crude product is purified via silica gel chromatography (ethyl acetate/hexane), yielding 68–75%.

Key Data:

ParameterValueSource
Reduction AgentNaBH₄
SolventTHF
Yield68–75%

Grignard Reaction with Paraformaldehyde

Grignard Reagent Synthesis

3-Bromopentane reacts with magnesium in 2-methyltetrahydrofuran (2-MeTHF) at 40°C to form the Grignard reagent. Initiation requires trace iodine.

Carbonyl Addition

The Grignard reagent reacts with paraformaldehyde in 2-MeTHF at −10°C. Hydrolysis with ammonium chloride yields This compound after acid-base extraction (60–65% yield).

Key Data:

ParameterValueSource
Solvent2-MeTHF
Reaction Temp−10°C
Yield60–65%

Hydrolysis of Protected Intermediates

Silyl Ether Protection

This compound is protected as a tert-butyldimethylsilyl (TBS) ether using TBSCl and imidazole in DCM (95% yield).

Deprotection and Purification

TBS ethers are cleaved with tetra-n-butylammonium fluoride (TBAF) in THF, yielding the alcohol (89% yield). Final purification uses recrystallization (n-heptane/isopropanol) for >99% purity.

Comparative Analysis of Methods

MethodYieldPurityKey AdvantageLimitation
Nucleophilic Substitution85–92%>99.5%Scalable, high yieldRequires halogenated precursors
Reductive Amination68–75%95–98%Mild conditionsMulti-step, moderate yield
Grignard Reaction60–65%90–92%Avoids halogensLow-temperature sensitivity
Silyl Ether Hydrolysis89%>99%High purityCostly protecting groups

Q & A

Q. How do structural modifications (e.g., fluorination) alter its biological activity?

  • Methodology : Synthesize 4-(2-Ethyl-butylamino)-4-fluoro-butan-1-ol via electrophilic fluorination. Compare bioactivity in cell viability assays (MTT) and receptor binding assays (SPR). Correlate logP changes (HPLC-derived) with membrane permeability .

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